3-acetyl-4-methyl-1H-pyrrole-2,5-dicarboxylic acid
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Overview
Description
3-acetyl-4-methyl-1H-pyrrole-2,5-dicarboxylic acid (AMPA) is a chemical compound that has been widely studied in the field of neuroscience. It is an analog of glutamate, one of the most important neurotransmitters in the brain. AMPA has been shown to play a key role in synaptic transmission and plasticity, which are critical processes for learning and memory.
Mechanism of Action
3-acetyl-4-methyl-1H-pyrrole-2,5-dicarboxylic acid acts as an agonist at 3-acetyl-4-methyl-1H-pyrrole-2,5-dicarboxylic acid receptors, which are ionotropic glutamate receptors found in the central nervous system. When 3-acetyl-4-methyl-1H-pyrrole-2,5-dicarboxylic acid binds to these receptors, it causes depolarization of the postsynaptic membrane, leading to the generation of an action potential. This process is critical for synaptic transmission and plasticity.
Biochemical and Physiological Effects:
3-acetyl-4-methyl-1H-pyrrole-2,5-dicarboxylic acid has been shown to have a number of biochemical and physiological effects. It has been shown to enhance long-term potentiation (LTP), a process that is critical for learning and memory. Additionally, 3-acetyl-4-methyl-1H-pyrrole-2,5-dicarboxylic acid has been shown to increase the release of dopamine, a neurotransmitter that is involved in reward and motivation.
Advantages and Limitations for Lab Experiments
One advantage of using 3-acetyl-4-methyl-1H-pyrrole-2,5-dicarboxylic acid in lab experiments is that it is a well-characterized compound with a known mechanism of action. Additionally, it is relatively easy to obtain and can be used in a variety of experimental paradigms. However, one limitation is that it is not selective for 3-acetyl-4-methyl-1H-pyrrole-2,5-dicarboxylic acid receptors and can also activate other ionotropic glutamate receptors, such as kainate receptors.
Future Directions
There are a number of future directions for research on 3-acetyl-4-methyl-1H-pyrrole-2,5-dicarboxylic acid. One area of interest is the development of selective 3-acetyl-4-methyl-1H-pyrrole-2,5-dicarboxylic acid receptor agonists and antagonists, which could be used to investigate the role of 3-acetyl-4-methyl-1H-pyrrole-2,5-dicarboxylic acid receptors in various physiological processes. Additionally, there is interest in understanding the role of 3-acetyl-4-methyl-1H-pyrrole-2,5-dicarboxylic acid receptors in various neurological disorders, such as Alzheimer's disease and epilepsy. Finally, there is interest in developing new methods for studying synaptic plasticity, which could lead to a better understanding of the mechanisms underlying learning and memory.
Synthesis Methods
3-acetyl-4-methyl-1H-pyrrole-2,5-dicarboxylic acid can be synthesized through a multi-step process. The first step involves the reaction of 4-methyl-2-oxo-1,2,3,4-tetrahydro-pyridine-3-carboxylic acid with acetic anhydride to form 3-acetyl-4-methyl-1H-pyrrole-2-carboxylic acid. This compound is then reacted with ethyl chloroformate to form the corresponding ethyl ester. Finally, the ester is hydrolyzed to form 3-acetyl-4-methyl-1H-pyrrole-2,5-dicarboxylic acid.
Scientific Research Applications
3-acetyl-4-methyl-1H-pyrrole-2,5-dicarboxylic acid has been extensively studied in the field of neuroscience due to its role in synaptic transmission and plasticity. It is commonly used in electrophysiological experiments to study the properties of glutamate receptors, specifically 3-acetyl-4-methyl-1H-pyrrole-2,5-dicarboxylic acid receptors. Additionally, 3-acetyl-4-methyl-1H-pyrrole-2,5-dicarboxylic acid has been used in animal models to investigate the mechanisms underlying learning and memory.
properties
IUPAC Name |
3-acetyl-4-methyl-1H-pyrrole-2,5-dicarboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO5/c1-3-5(4(2)11)7(9(14)15)10-6(3)8(12)13/h10H,1-2H3,(H,12,13)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEFZQRBDTASXSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=C1C(=O)C)C(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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